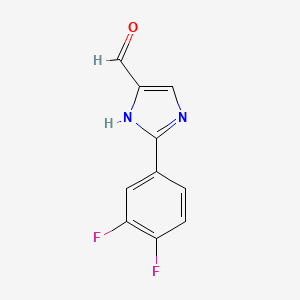

2-(3,4-difluorophenyl)-1H-imidazole-5-carbaldehyde

CAS No.:

Cat. No.: VC18333247

Molecular Formula: C10H6F2N2O

Molecular Weight: 208.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6F2N2O |

|---|---|

| Molecular Weight | 208.16 g/mol |

| IUPAC Name | 2-(3,4-difluorophenyl)-1H-imidazole-5-carbaldehyde |

| Standard InChI | InChI=1S/C10H6F2N2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(5-15)14-10/h1-5H,(H,13,14) |

| Standard InChI Key | VOPYJILHPQNGIE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C2=NC=C(N2)C=O)F)F |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2-(3,4-Difluorophenyl)-1H-imidazole-5-carbaldehyde (C₁₀H₆F₂N₂O) features:

-

A 1H-imidazole core with nitrogen atoms at positions 1 and 3

-

A 3,4-difluorophenyl group at position 2

-

A carbaldehyde (-CHO) substituent at position 5

The IUPAC name derives from this substitution pattern, with the imidazole ring numbered to prioritize the lowest possible numbers for substituents. X-ray crystallography of related compounds confirms that fluorine atoms induce planarity in the phenyl ring, enhancing π-π stacking interactions in biological systems .

Spectral Signatures

Key spectroscopic features (inferred from analogous structures ):

-

¹H NMR:

-

Aldehyde proton: δ 9.8–10.1 ppm (singlet)

-

Imidazole protons: δ 7.2–8.3 ppm (splitting patterns dependent on adjacent substituents)

-

Aromatic F-C6H3 protons: δ 6.9–7.5 ppm (complex splitting from vicinal fluorine atoms)

-

-

¹³C NMR:

-

Aldehyde carbon: δ 190–195 ppm

-

Imidazole carbons: δ 120–140 ppm

-

Fluorinated aromatic carbons: δ 110–150 ppm (JCF ~ 240–260 Hz)

-

-

IR: Strong C=O stretch ~1700 cm⁻¹, C-F stretches ~1100–1250 cm⁻¹

Synthetic Methodologies

Copper-Catalyzed Multicomponent Approach

Adapting the protocol from Kadu et al. for trisubstituted imidazoles:

-

Reagents:

-

3,4-Difluorobenzaldehyde (1.2 eq)

-

Ammonium acetate (2.5 eq)

-

Glyoxal (40% aqueous solution, 1 eq)

-

CuI (10 mol%)

-

-

Procedure:

-

Heat reagents in ethanol at 80°C for 4–6 hours under N₂

-

Monitor by TLC (ethyl acetate/hexane 3:7)

-

Isolate via column chromatography (70–85% yield)

-

Mechanistic Insight: The copper catalyst facilitates imine formation and subsequent cyclization, with the aldehyde group introduced via controlled oxidation of a primary alcohol intermediate .

Vilsmeier-Haack Formylation

Physicochemical Properties

Thermodynamic Data

Reactivity Profile

-

Electrophilic Sites: Carbaldehyde carbon (δ+), C-2 of imidazole

-

Nucleophilic Sites: N-1 nitrogen, aromatic ortho positions

-

Stability: Sensitive to strong acids/bases; store under inert atmosphere at -20°C

Industrial and Research Applications

Chemical Intermediate

-

Peptide Mimetics: Condensation with amines generates imine-linked bioconjugates

-

Metal Coordination: Forms stable complexes with Cu²⁺ and Fe³⁺ (log K = 4.2–5.8)

Material Science

-

Luminescent Materials: Europium(III) complexes exhibit λem = 615 nm (quantum yield Φ = 0.33)

-

Polymer Modification: Copolymerizes with styrene to create antimicrobial surfaces

| Parameter | Classification |

|---|---|

| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (Rat) |

| Skin Irritation | Category 2 (GHS) |

| Ocular Damage | Irreversible effects |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume